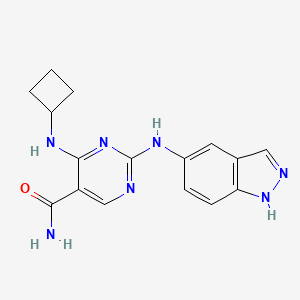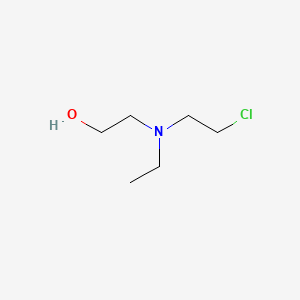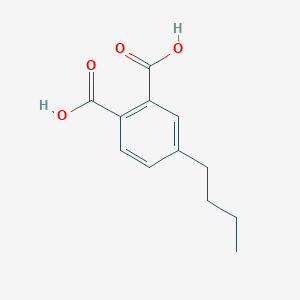
4-Butylphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphthalic acid is an organic compound belonging to the phthalic acid family. It is characterized by a benzene ring substituted with a butyl group and two carboxylic acid groups at the 1 and 4 positions. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Butylphthalic acid can be synthesized through the oxidation of 4-butylbenzene-1,2-diol. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic oxidation processes. These processes are designed to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylphthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form 4-butylbenzene-1,2-diol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Concentrated nitric acid (HNO₃), halogens (Cl₂, Br₂) in the presence of a catalyst
Major Products Formed:
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: 4-butylbenzene-1,2-diol
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
4-Butylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme inhibition and metabolic pathways.
Industry: this compound is employed in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-butylphthalic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Phthalic acid
Isophthalic acid
Terephthalic acid
4-Methylphthalic acid
4-Ethylphthalic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-butylphthalic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-8-5-6-9(11(13)14)10(7-8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
LSDBPZIKDDKHIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


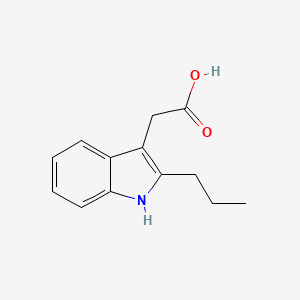

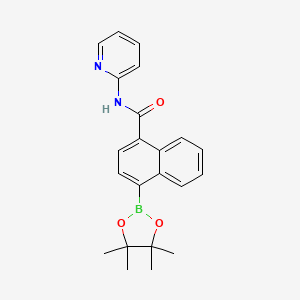
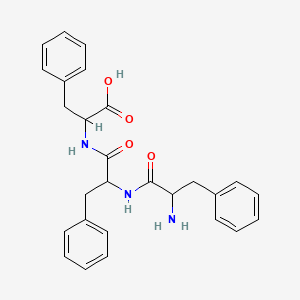
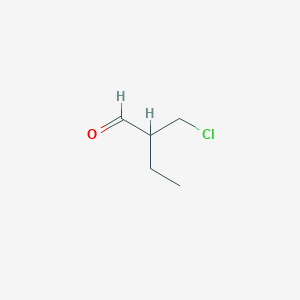
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

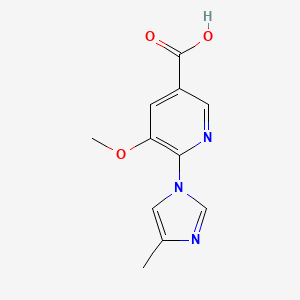
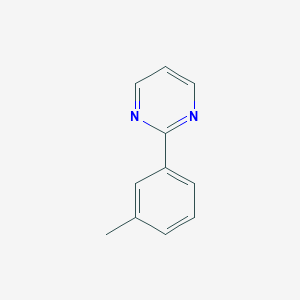
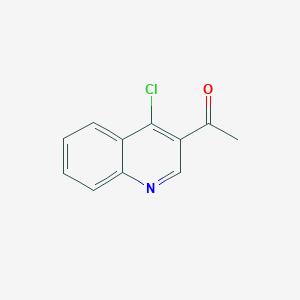
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
